![molecular formula C14H16N2S B4754311 2-(allylthio)-4,6,8-trimethylquinazoline](/img/structure/B4754311.png)
2-(allylthio)-4,6,8-trimethylquinazoline
Overview
Description
2-(allylthio)-4,6,8-trimethylquinazoline is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is a member of the quinazoline family, which is known for its diverse biological activities.
Scientific Research Applications
2-(allylthio)-4,6,8-trimethylquinazoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, and antimicrobial activities. This compound has also been investigated for its potential use as a fluorescent probe in biological imaging studies.
Mechanism of Action
The mechanism of action of 2-(allylthio)-4,6,8-trimethylquinazoline is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting certain enzymes or signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(allylthio)-4,6,8-trimethylquinazoline exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, 2-(allylthio)-4,6,8-trimethylquinazoline has been shown to exhibit antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(allylthio)-4,6,8-trimethylquinazoline is its diverse biological activities, which make it a promising candidate for drug development. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-(allylthio)-4,6,8-trimethylquinazoline. One potential area of investigation is the development of novel synthetic methods to improve the yield and purity of this compound. Another direction is the exploration of its potential use as a fluorescent probe in biological imaging studies. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to investigate its potential therapeutic applications in various diseases.
properties
IUPAC Name |
4,6,8-trimethyl-2-prop-2-enylsulfanylquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-5-6-17-14-15-11(4)12-8-9(2)7-10(3)13(12)16-14/h5,7-8H,1,6H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCNSTJRMFHNPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)SCC=C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylthio)-4,6,8-trimethylquinazoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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